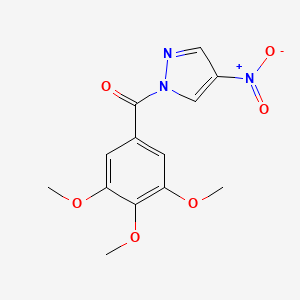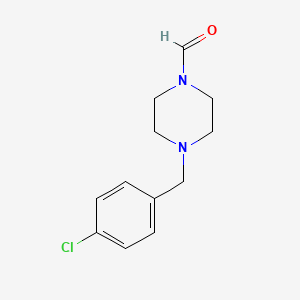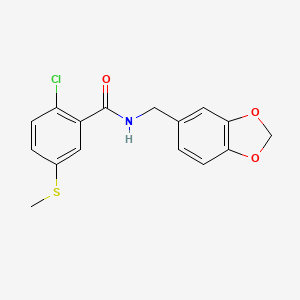
4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is not fully understood. However, studies have shown that it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). These enzymes play a role in inflammation and tumor growth, respectively. By inhibiting their activity, 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole may have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole may have anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It may also have anti-tumor effects by inhibiting the growth and migration of cancer cells. In addition, it has been shown to have anti-viral effects against herpes simplex virus type 1 (HSV-1).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole in lab experiments is its potential as a multi-targeted agent. It may have effects on multiple enzymes and pathways, making it a promising candidate for treating various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and potential side effects.
Zukünftige Richtungen
For research on 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole include further studies on its mechanism of action, efficacy, and safety. It may also be studied for its potential use in combination with other drugs or therapies. Additionally, it may be studied for its potential use in treating other diseases such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis method of 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole involves the reaction between 3,4,5-trimethoxybenzoyl hydrazine and 4-nitro-1H-pyrazole-3-carboxylic acid. The reaction is carried out under reflux in the presence of a catalyst such as triethylamine. The resulting compound is purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential anti-inflammatory agent, anti-tumor agent, and anti-viral agent. It has also been studied for its potential use in treating Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-nitropyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-20-10-4-8(5-11(21-2)12(10)22-3)13(17)15-7-9(6-14-15)16(18)19/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFYILVVCSTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)

![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)


![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)
![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)